Emtricitabine Carboxylic Acid
Overview
Description
Emtricitabine Carboxylic Acid is a derivative of Emtricitabine, a nucleoside reverse transcriptase inhibitor used primarily in the treatment and prevention of HIV infection.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Emtricitabine Carboxylic Acid typically involves the following steps:
Condensation Reaction: Glyoxalic acid is condensed with 2,5-dihydroxy-1,4-dithiane under the asymmetric induction of optically active alcohol ester to obtain trans-5-hydroxy-1,3-oxathiolane-2-carboxylate.
Halogenation and Coupling: The intermediate is halogenated and coupled with silylated 5-flucytosine, followed by reduction to obtain the initial product.
Purification: The product is reacted with salicylic acid to form a salt, which is then purified and separated to obtain optically pure this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of cost-effective reagents, mild reaction conditions, and efficient purification techniques to ensure high product purity and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly under acidic or alkaline conditions.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products:
Scientific Research Applications
Emtricitabine Carboxylic Acid has several applications in scientific research:
Mechanism of Action
Emtricitabine Carboxylic Acid, like its parent compound Emtricitabine, is a cytidine analog. When phosphorylated to its active triphosphate form, it competes with deoxycytidine triphosphate for incorporation into viral DNA by HIV reverse transcriptase. This incorporation results in chain termination, thereby inhibiting viral replication .
Comparison with Similar Compounds
Properties
IUPAC Name |
(2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3O4S/c9-3-1-12(8(15)11-5(3)10)4-2-17-7(16-4)6(13)14/h1,4,7H,2H2,(H,13,14)(H2,10,11,15)/t4-,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHACZWRCOKKIZ-MHTLYPKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1)C(=O)O)N2C=C(C(=NC2=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H](S1)C(=O)O)N2C=C(C(=NC2=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1238210-10-0 | |
Record name | Emtricitabine carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1238210100 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EMTRICITABINE CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61557K3S8B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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